molecular formula C10H10Cl3O3PS B14465767 Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester CAS No. 69245-04-1

Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester

Cat. No.: B14465767
CAS No.: 69245-04-1
M. Wt: 347.6 g/mol
InChI Key: ZFYOPNXNFXIKDP-UXBLZVDNSA-N
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Description

Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester is an organophosphate compound commonly used as an insecticide. It is known for its effectiveness in controlling a wide range of pests in agricultural settings. This compound is characterized by its complex chemical structure, which includes both phosphorothioate and chlorinated aromatic components.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 2,4-dichlorophenol . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of phosphorothioate oxides.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure selective reactions.

Major Products Formed

The major products formed from these reactions include various phosphorothioate derivatives, which can have different levels of oxidation and substitution depending on the reaction conditions.

Scientific Research Applications

Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester has several scientific research applications:

Mechanism of Action

The primary mechanism of action of Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester is the inhibition of the acetylcholinesterase enzyme. This inhibition leads to the accumulation of acetylcholine in synaptic clefts, causing continuous stimulation of muscles, paralysis, and eventually death in insects . The molecular targets include the active site of the acetylcholinesterase enzyme, where the compound forms a covalent bond, preventing the breakdown of acetylcholine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester is unique due to its specific combination of chlorinated aromatic and phosphorothioate components, which contribute to its high efficacy as an insecticide and its distinct chemical reactivity.

Properties

CAS No.

69245-04-1

Molecular Formula

C10H10Cl3O3PS

Molecular Weight

347.6 g/mol

IUPAC Name

2,4-dichloro-1-[(E)-2-chloro-1-[methoxy(methylsulfanyl)phosphoryl]oxyethenyl]benzene

InChI

InChI=1S/C10H10Cl3O3PS/c1-15-17(14,18-2)16-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6+

InChI Key

ZFYOPNXNFXIKDP-UXBLZVDNSA-N

Isomeric SMILES

COP(=O)(O/C(=C/Cl)/C1=C(C=C(C=C1)Cl)Cl)SC

Canonical SMILES

COP(=O)(OC(=CCl)C1=C(C=C(C=C1)Cl)Cl)SC

Origin of Product

United States

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